N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide is an organosulfur compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide typically involves the reaction of 3-chlorophenylmethanesulfonyl chloride with 2-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide moiety.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)methanesulfonamide
- N-(2-chlorophenyl)methanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide is unique due to the presence of the 2-methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar sulfonamides and may confer specific properties that are advantageous for certain applications.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-11(16-2,8-13-17(3,14)15)9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQJNNVXLXPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC(=CC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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